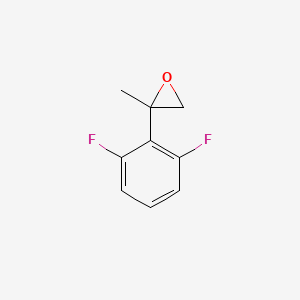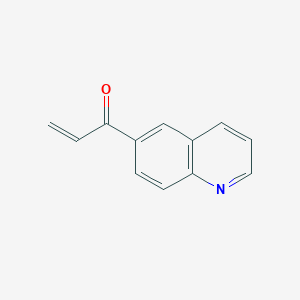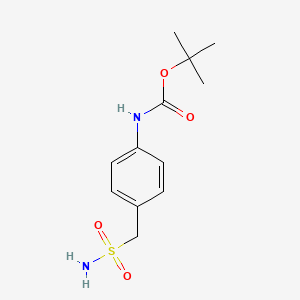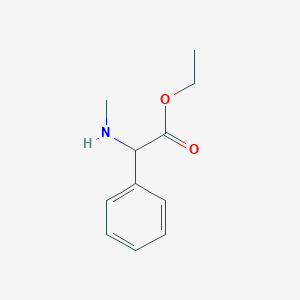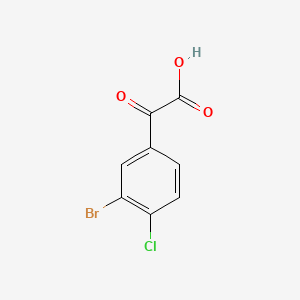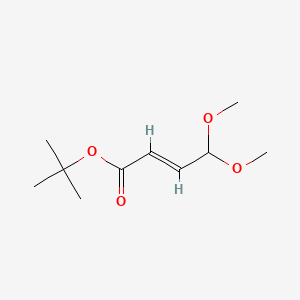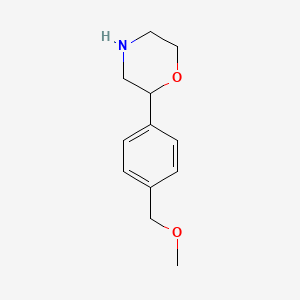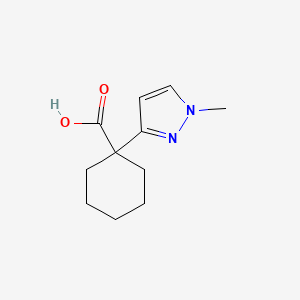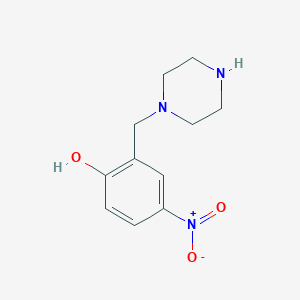
4-Amino-2-(piperazin-1-ylmethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitro-2-[(piperazin-1-yl)methyl]phenol is an organic compound that belongs to the class of phenols and piperazines. This compound is characterized by the presence of a nitro group at the fourth position, a piperazine moiety at the second position, and a hydroxyl group at the phenolic ring. It is known for its diverse applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-2-[(piperazin-1-yl)methyl]phenol typically involves the following steps:
Nitration: The starting material, 2-hydroxybenzaldehyde, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the fourth position.
Mannich Reaction: The nitrated product is then subjected to a Mannich reaction with formaldehyde and piperazine to form the desired compound.
The reaction conditions for the Mannich reaction usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of 4-nitro-2-[(piperazin-1-yl)methyl]phenol follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-nitro-2-[(piperazin-1-yl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic medium are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 4-amino-2-[(piperazin-1-yl)methyl]phenol.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
4-nitro-2-[(piperazin-1-yl)methyl]phenol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of advanced materials with specific properties such as fluorescence and chromotropism.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-nitro-2-[(piperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperazine moiety can bind to receptors or enzymes, modulating their activity. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-nitro-2-[(piperidin-1-yl)methyl]phenol: Similar structure but with a piperidine moiety instead of piperazine.
4-nitro-2-[(morpholin-1-yl)methyl]phenol: Contains a morpholine ring instead of piperazine.
4-nitro-2-[(pyrrolidin-1-yl)methyl]phenol: Features a pyrrolidine ring in place of piperazine.
Uniqueness
4-nitro-2-[(piperazin-1-yl)methyl]phenol is unique due to the presence of the piperazine moiety, which imparts specific chemical and biological properties. The combination of the nitro group, phenolic hydroxyl group, and piperazine ring makes it a versatile compound with diverse applications in various fields.
Properties
Molecular Formula |
C11H15N3O3 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
4-nitro-2-(piperazin-1-ylmethyl)phenol |
InChI |
InChI=1S/C11H15N3O3/c15-11-2-1-10(14(16)17)7-9(11)8-13-5-3-12-4-6-13/h1-2,7,12,15H,3-6,8H2 |
InChI Key |
ANIIOWFUNVZQGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


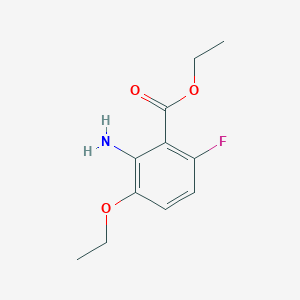
![1-(Iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane](/img/structure/B13586323.png)
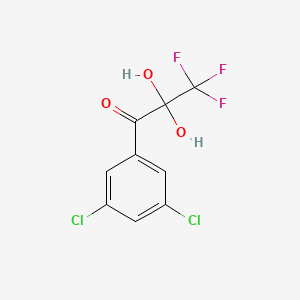

![3-[3-(Difluoromethoxy)phenyl]oxan-3-amine](/img/structure/B13586358.png)
